molecular formula C14H24N2O2 B2899056 N-(cyanomethyl)-2-(cycloheptyloxy)-N-ethylpropanamide CAS No. 1427700-75-1

N-(cyanomethyl)-2-(cycloheptyloxy)-N-ethylpropanamide

Cat. No. B2899056
CAS RN: 1427700-75-1
M. Wt: 252.358
InChI Key: XEZDBWNSZHSJCQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(cycloheptyloxy)-N-ethylpropanamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, CX-5461, and has been found to have promising effects in cancer treatment.

Mechanism of Action

CX-5461 has a unique mechanism of action that selectively targets cancer cells. It inhibits RNA polymerase I, which is overexpressed in cancer cells and is essential for their survival. The inhibition of RNA polymerase I leads to the disruption of ribosome biogenesis, which in turn induces DNA damage response and cell death.
Biochemical and Physiological Effects:
CX-5461 has been found to have significant biochemical and physiological effects on cancer cells. It induces DNA damage response and cell death in cancer cells, while having minimal effects on normal cells. It also inhibits the growth of tumors in animal models, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

CX-5461 has several advantages for lab experiments. It is highly selective for cancer cells, making it a useful tool for studying cancer biology. It also has a unique mechanism of action that can be used to develop new cancer therapies. However, CX-5461 has limitations in terms of its toxicity and potential side effects, which need to be carefully considered in lab experiments.

Future Directions

There are several future directions for research on CX-5461. One direction is to develop new cancer therapies based on its unique mechanism of action. Another direction is to study its effects on different types of cancer and to identify biomarkers that can predict its efficacy. Finally, research can be focused on optimizing the synthesis and delivery of CX-5461 to improve its therapeutic potential.
In conclusion, CX-5461 is a promising compound that has attracted significant attention in scientific research due to its potential applications in cancer treatment. Its unique mechanism of action and selective targeting of cancer cells make it a useful tool for studying cancer biology and developing new cancer therapies. However, its toxicity and potential side effects need to be carefully considered in lab experiments. There are several future directions for research on CX-5461, including the development of new cancer therapies and the optimization of its synthesis and delivery.

Synthesis Methods

The synthesis of CX-5461 involves the reaction of ethyl 2-bromo-2-methylpropanoate with cycloheptylamine to form ethyl 2-(cycloheptylamino)-2-methylpropanoate. This compound is then reacted with sodium cyanide to form N-(cyanomethyl)-2-(cycloheptylamino)-2-methylpropanamide, which is finally treated with acid to yield CX-5461.

Scientific Research Applications

CX-5461 has been extensively studied for its potential use in cancer treatment. It has been found to selectively inhibit RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and the induction of DNA damage response, ultimately resulting in the death of cancer cells.

properties

IUPAC Name

N-(cyanomethyl)-2-cycloheptyloxy-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-3-16(11-10-15)14(17)12(2)18-13-8-6-4-5-7-9-13/h12-13H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZDBWNSZHSJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C(C)OC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-(cycloheptyloxy)-N-ethylpropanamide

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